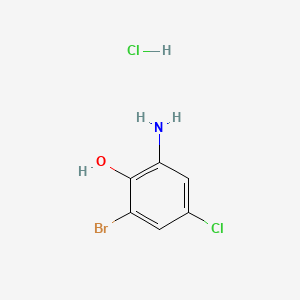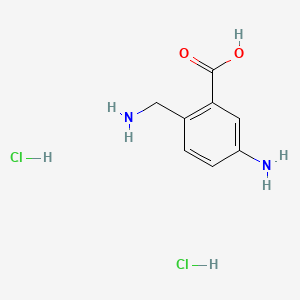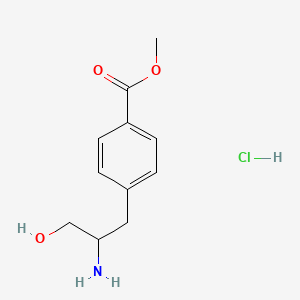
2-amino-6-bromo-4-chlorophenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-4-chlorophenol hydrochloride is an organic compound with the molecular formula C6H5BrClNO·HCl It is a derivative of phenol, substituted with amino, bromo, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Nitration: Phenol undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: Bromination and chlorination are performed to introduce bromo and chloro substituents at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-bromo-4-chlorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-4-chlorophenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-amino-6-bromo-4-chlorophenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino, bromo, and chloro groups can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-6-chlorophenol
- 4-Amino-3-bromo-2-chloropyridine
Uniqueness
2-Amino-6-bromo-4-chlorophenol hydrochloride is unique due to the specific combination of amino, bromo, and chloro substituents on the phenol ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
IUPAC Name |
2-amino-6-bromo-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHSTHXNVNNCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.92 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)



![(4E,11S)-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)

![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)

